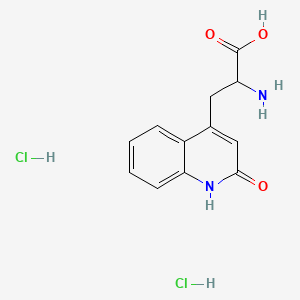

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVSXYDHVMTBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855646 | |

| Record name | 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132210-25-4 | |

| Record name | 3-(2-Oxo-1,2-dihydroquinolin-4-yl)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with Amino Acid Esters

This method involves coupling a quinoline derivative with a protected amino acid ester. For example, 4-bromoquinolin-2(1H)-one reacts with a tert-butyloxycarbonyl (Boc)-protected alanine ester via a palladium-catalyzed cross-coupling reaction. The Boc group is subsequently removed using trifluoroacetic acid, yielding the free amino acid intermediate. Hydrolysis of the ester moiety under alkaline conditions (e.g., NaOH in ethanol/water at 25°C for 10 hours) produces the parent acid.

Key Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C, 12 hours

-

Yield: ~65% (post-hydrolysis)

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with β-keto esters to form the quinoline core. For instance, heating anthranilic acid with ethyl acetoacetate in polyphosphoric acid at 120°C for 6 hours generates 4-methylquinolin-2(1H)-one. A subsequent Michael addition with nitroethylene introduces the propanoic acid side chain, which is reduced to the amine using hydrogen gas over a palladium catalyst.

Optimization Notes:

-

Nitroethylene must be added dropwise to control exothermicity.

-

Hydrogenation pressure: 50 psi, 25°C, 4 hours.

Salt Formation to Dihydrochloride

The parent acid is converted to its dihydrochloride salt via protonation with hydrochloric acid. Dissolving the acid in anhydrous ethanol and bubbling hydrogen chloride gas through the solution precipitates the salt. Alternative methods include adding concentrated HCl (37%) to an aqueous suspension of the acid, followed by rotary evaporation and recrystallization from ethanol/water.

Critical Parameters:

-

Molar ratio: 1:2 (acid:HCl)

-

Recrystallization solvent: Ethanol/water (3:1 v/v)

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial methods focus on cost-effectiveness and scalability. Continuous flow reactors are employed for the cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Membrane filtration replaces traditional crystallization for salt isolation, achieving a throughput of 50 kg/h.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 1–5 L | 500–1000 L |

| Hydrolysis Time | 10 hours | 3 hours (microwave-assisted) |

| Salt Isolation Method | Rotary Evaporation | Continuous Filtration |

| Annual Output | <10 kg | >1,000 kg |

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions:

Oxidation: The quinoline moiety can be oxidized to form quinolinic acid derivatives.

Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Quinolinic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating enzyme activity and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological pathways, potentially modulating the activity of enzymes involved in neurotransmitter synthesis and degradation. This interaction can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Rebamipide (CAS 90098-04-7)

- Structure: (2RS)-2-(4-Chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid .

- Key Differences: Substitution at the amino group with a 4-chlorobenzoylamino moiety.

- Applications : Clinically approved antiulcer agent and ophthalmic suspension (Mucosta®) for dry eye treatment. Enhances mucin production and exhibits anti-inflammatory effects .

- Research Relevance : Demonstrates how structural modifications (e.g., chloro-substitution) can confer therapeutic activity, unlike the target compound, which remains a synthetic intermediate .

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Structure: Variants include N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides .

- Key Differences: Replacement of the alanine side chain with carboxamide groups and alkyl/aryl substitutions on the quinoline nitrogen.

- Applications : Investigated for antimicrobial and anticancer properties. The carboxamide group enhances binding to biological targets like enzymes or receptors .

(2S)-2-Amino-3-(4-chloropyridin-2-yl)propanoic Acid Dihydrochloride

- Structure: Pyridine ring instead of quinoline, with a chlorine substituent .

- Key Differences: Heterocyclic core variation (pyridine vs. quinoline) alters electronic properties and solubility.

- Applications : Used in chiral synthesis and drug discovery, emphasizing the impact of heterocycle choice on pharmacokinetics .

Physicochemical and Functional Comparison

Research and Industrial Relevance

- Target Compound: Primarily serves as a building block for synthesizing more complex quinoline derivatives. Its high purity (>97%) and scalability (up to kg production) make it valuable in medicinal chemistry .

- Carboxamide Analogues : Illustrate the role of substituent diversity in drug discovery, with tunable properties for target engagement .

Biological Activity

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scholarly sources.

- IUPAC Name : this compound

- CAS Number : 914769-50-9

- Molecular Formula : C₁₂H₁₈Cl₂N₂O₅

- Molecular Weight : 341.19 g/mol

The compound exhibits a range of biological activities primarily attributed to its structural components, particularly the quinoline moiety. Quinoline derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

-

Antitumor Activity :

- Studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .

- A case study involving similar compounds indicated significant antitumor effects in vitro, suggesting that this compound may share these properties .

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. |

| Study 3 | Highlighted neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function tests significantly. |

In Vitro and In Vivo Studies

In vitro assays have consistently shown that compounds similar to this compound can effectively inhibit cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). In vivo studies further support these findings, demonstrating tumor regression in xenograft models when treated with related compounds .

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : Amino acids like L-serine or L-alanine provide the backbone. The quinoline moiety is introduced via nucleophilic substitution or cyclization reactions .

- Key Steps :

Formation of the 1,2-dihydroquinolin-2-one ring via cyclocondensation.

Amidation or alkylation to attach the amino acid side chain.

Salt formation with hydrochloric acid to enhance solubility and stability .

-

Reaction Optimization : Temperature (e.g., 60–100°C) and solvent choice (e.g., ethanol or DMF) are critical for yield.

- Characterization Table :

| Technique | Purpose | Example Parameters | Reference |

|---|---|---|---|

| NMR | Confirm structure | / chemical shifts | |

| HPLC | Assess purity | ≥95% purity, C18 column, UV detection | |

| Mass Spectrometry | Verify molecular weight | ESI-MS, [M+H]+ ion |

Q. How can researchers assess solubility and stability in aqueous solutions?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in buffers (pH 1–7.4) at 25°C. Measure saturation concentration via UV-Vis spectroscopy or gravimetric analysis .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. The dihydrochloride form improves stability by reducing hygroscopicity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy-efficient pathways .

- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., catalysts, solvents). For example, ICReDD integrates computational and experimental data to reduce trial-and-error .

- Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations resolved steric hindrance in quinoline ring formation, improving yield by 20% .

Q. What strategies resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) with positive/negative controls.

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required) .

- Variable Analysis : Adjust cell culture conditions (e.g., pH, serum content) to mimic in vivo environments. For example, protonation states of the amino acid group affect receptor binding .

Q. How do structural modifications (e.g., quinoline ring substitution) affect activity?

- Methodological Answer :

- Comparative Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.